(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Overview
Description
“(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid” is a compound with the IUPAC name 2- (4-methylphenyl)imidazo [1,2-a]pyridin-3-ylamine . It has a molecular weight of 223.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications
Reactivity and Synthesis
- Reactivity with Other Compounds: A study by Asadi et al. (2021) examined the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes, leading to the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This demonstrates the potential of these compounds in synthetic chemistry applications (Asadi et al., 2021).
Magnetic Properties
- Hydrochloride Crystals: Yong et al. (2013) reported on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, focusing on their magnetic properties and crystal-stacking structures. This research is significant for understanding the material science aspects of these compounds (Yong et al., 2013).
Photophysical Applications
- Fluorescent Probes: Imidazo[1,5-a]pyridine-based fluorophores were synthesized and evaluated as potential cell membrane probes by Renno et al. (2022). Their compact shape and photophysical properties make them suitable candidates for studying membrane dynamics, hydration, and fluidity (Renno et al., 2022).
Chemical Transformations
- Synthesis of Luminescent Derivatives: Veltri et al. (2020) introduced a new catalytic approach for synthesizing fused imidazole bicyclic acetic esters, which are present in many biologically active principles. This method also showcased promising luminescent properties, indicating potential applications in optoelectronics and other fields (Veltri et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-7-12(8-6-11)16-13(10-15(19)20)18-9-3-2-4-14(18)17-16/h2-9H,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKBEXCKBOYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609368 | |
Record name | [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365213-69-0 | |
Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365213-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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